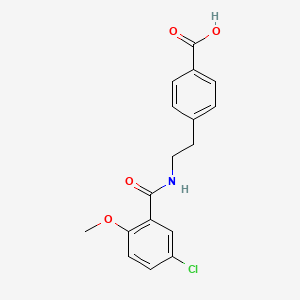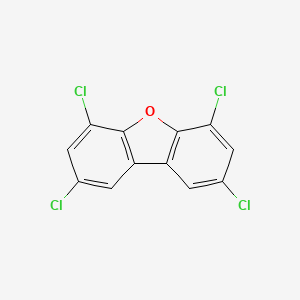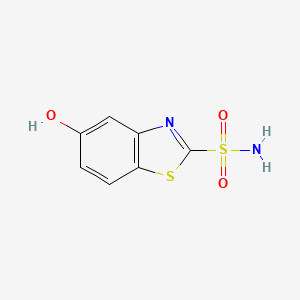
4-Fluormandelsäure
Übersicht
Beschreibung
4-Fluoromandelic acid (4-FMA) is an organic compound, a derivative of mandelic acid, and a fluorinated analog of amphetamine. It is a stimulant drug of the phenethylamine class, and is structurally related to other compounds such as 4-Fluoroamphetamine (4-FA) and 4-Fluoromethamphetamine (4-FMA). 4-FMA has been used in scientific research to study the effects of amphetamine-like stimulants on behavior and biochemistry. It has also been used as an analytical tool to detect amphetamine-like compounds in biological samples.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
4-Fluormandelsäure kann als Zwischenprodukt in der organischen Synthese verwendet werden {svg_1}. Dies bedeutet, dass sie bei der Herstellung einer Vielzahl anderer organischer Verbindungen eingesetzt werden kann und ein wichtiger Bestandteil des Syntheseprozesses ist.
Herstellung von organischen Metallkomplexen
This compound kann auch bei der Herstellung von organischen Metallkomplexen verwendet werden {svg_2}. Diese Komplexe haben eine breite Palette von Anwendungen, einschließlich Katalyse, Materialwissenschaften und pharmazeutischer Chemie.
Chemische Analyse
Im Bereich der chemischen Analyse kann this compound als Reagenz verwendet werden {svg_3}. Ihre einzigartigen Eigenschaften können bei der Identifizierung und Quantifizierung anderer Substanzen helfen.
Katalytische Reaktionen
This compound kann in katalytischen Reaktionen eingesetzt werden {svg_4}. Sie kann bestimmte chemische Reaktionen beschleunigen, ohne dabei verbraucht zu werden, was sie zu einem wertvollen Werkzeug in verschiedenen industriellen und Laborprozessen macht.
Enantiospezifische Ko-Kristallisation
This compound kann zur Auflösung von halogenierten Mandelsäuren durch enantiospezifische Ko-Kristallisation mit Levetiracetam verwendet werden {svg_5}. Dieser Prozess kann zur Trennung der beiden Enantiomere einer racemischen Verbindung verwendet werden, was in der pharmazeutischen Industrie wichtig ist, da die verschiedenen Enantiomere eines Arzneimittels unterschiedliche biologische Aktivitäten haben können.
Pharmazeutische Industrie
Die pharmazeutische Industrie kann von der Verwendung von this compound profitieren. Wie oben erwähnt, kann sie bei der Auflösung von racemischen Verbindungen verwendet werden. Zusätzlich könnten ihre Derivate möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden {svg_6}.
Zukünftige Richtungen
4-Fluoromandelic acid can be used as an intermediate in organic synthesis. It has certain application value in the field of medicine and can be used to synthesize biologically active compounds. In addition, 4-Fluoromandelic acid has certain applications in the preparation of organometallic complexes, chemical analysis, and catalytic reactions .
Biochemische Analyse
Biochemical Properties
4-Fluoromandelic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as mandelate racemase and S-mandelate dehydrogenase, which are involved in the degradation pathway of mandelic acid . These interactions are crucial for the conversion of 4-Fluoromandelic acid into other metabolites, facilitating various biochemical processes.
Cellular Effects
The effects of 4-Fluoromandelic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Fluoromandelic acid can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 4-Fluoromandelic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with mandelate racemase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathway of mandelic acid . Furthermore, 4-Fluoromandelic acid can induce changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoromandelic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that 4-Fluoromandelic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical applications.
Dosage Effects in Animal Models
The effects of 4-Fluoromandelic acid vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses may lead to toxicity and other adverse effects . Studies have shown that there is a threshold beyond which the compound exhibits toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Fluoromandelic acid is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It interacts with enzymes such as mandelate racemase and S-mandelate dehydrogenase, which facilitate its conversion into other metabolites . These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-Fluoromandelic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of 4-Fluoromandelic acid is essential for its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 4-Fluoromandelic acid plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMOQXHIDWDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314910 | |
| Record name | 4-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-33-5 | |
| Record name | 4-Fluoromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-alpha-hydroxybenzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 395-33-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-fluoromandelic acid of interest in the context of enantiomeric resolution?
A: 4-Fluoromandelic acid, like other mandelic acid derivatives, exists as two enantiomers (mirror image molecules) due to a chiral center. Obtaining these enantiomers in pure form is often crucial for pharmaceutical applications, as they can have different biological activities. 4-Fluoromandelic acid has been successfully resolved (separated into its individual enantiomers) using various chiral resolving agents like levetiracetam [] and pseudoephedrine []. This is possible because these agents form preferentially with one enantiomer of 4-fluoromandelic acid over the other, allowing for separation.
Q2: How does the fluorine atom at the 4-position influence the resolution of 4-fluoromandelic acid compared to other halogenated mandelic acids?
A: Research indicates that both the position and type of halogen substituent on the mandelic acid ring significantly impact the resolution process []. For instance, while levetiracetam preferentially co-crystallizes with the S enantiomer of most halogenated mandelic acids, it favors the R enantiomer of 4-fluoromandelic acid []. This suggests that the fluorine atom's size and electronegativity uniquely influence the interactions with resolving agents, leading to different co-crystallization preferences.
Q3: What is known about the solid-state structures of 4-fluoromandelic acid salts with chiral resolving agents?
A: Studies utilizing X-ray crystallography have revealed detailed structural information about 4-fluoromandelic acid salts. For example, in the case of pseudoephedrine salts, different crystal structure types were observed depending on the solvent and the enantiomer of 4-fluoromandelic acid used []. These structures provide insights into the specific intermolecular interactions, such as hydrogen bonding patterns, that govern the selective co-crystallization and thus the resolution efficiency.
Q4: Are there any observed differences in the physical properties of diastereomeric salts formed by 4-fluoromandelic acid that relate to their ability to be separated?
A: Yes, research comparing salts formed between 4-fluoromandelic acid and closely related resolving agents like deoxyephedrine and ephedrine highlights the importance of physical property differences in resolution []. While deoxyephedrine forms poorly discriminating salts with 4-fluoromandelic acid, ephedrine leads to a better separation []. This difference is attributed to variations in the crystal packing, density, and heats of fusion between the diastereomeric salts formed, ultimately impacting their solubility differences and ease of separation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



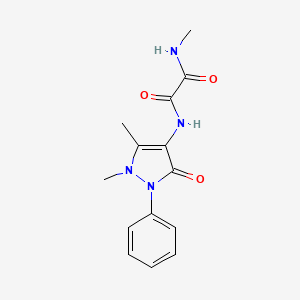


![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)
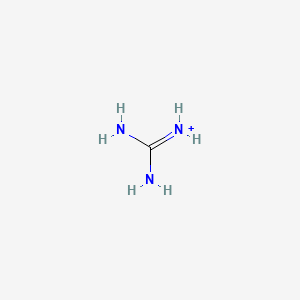
![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)

